Etofenamate-d4 Palmitate Etofenamate-d4 Palmitate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206801
InChI:
SMILES:
Molecular Formula: C₃₄H₄₄D₄F₃NO₅
Molecular Weight: 611.77

Etofenamate-d4 Palmitate

CAS No.:

Cat. No.: VC0206801

Molecular Formula: C₃₄H₄₄D₄F₃NO₅

Molecular Weight: 611.77

* For research use only. Not for human or veterinary use.

Etofenamate-d4 Palmitate -

Specification

Molecular Formula C₃₄H₄₄D₄F₃NO₅
Molecular Weight 611.77

Introduction

Chemical Structure and Properties

Structural Characteristics

Etofenamate-d4 Palmitate possesses the molecular formula C34D4H44F3NO5 with a molecular weight of 611.769 g/mol. The structure features several key components :

  • A tetradeuterated benzoate ring (positions 2, 3, 4, and 5)

  • A trifluoromethyl-substituted aniline group

  • A diethylene glycol linker

  • A palmitate (hexadecanoyl) ester group

The IUPAC name for this compound is 2-(2-hexadecanoyloxyethoxy)ethyl 2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoate .

Physicochemical Properties

The key physicochemical properties of Etofenamate-d4 Palmitate are summarized in Table 1.

Table 1: Physicochemical Properties of Etofenamate-d4 Palmitate

PropertyValue
Molecular FormulaC34D4H44F3NO5
Molecular Weight611.769 g/mol
Accurate Mass611.374
CAS NumberNot assigned (parent compound: 81427-95-4)
Deuterium LocationsPositions 2, 3, 4, and 5 of the benzoate ring
SMILES Notation[2H]c1c([2H])c([2H])c(C(=O)OCCOCCOC(=O)CCCCCCCCCCCCCCC)c(Nc2cccc(c2)C(F)(F)F)c1[2H]

Parent Compound: Etofenamate

Pharmacological Properties of Etofenamate

Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) used primarily for treating muscular and joint pain. It functions as an antiphlogistic agent for percutaneous therapy and is commonly formulated as a gel, cream, or lotion for topical application .

Etofenamate exhibits its anti-inflammatory effects through multiple mechanisms:

  • Inhibition of prostaglandin synthesis via cyclooxygenase inhibition

  • Inhibition of leukotriene synthesis through lipoxygenase inhibition

  • Inhibition of histamine release

  • Antagonism of bradykinin and serotonin

  • Inhibition of complement system activity

  • Inhibition of hyaluronidase

This multi-faceted mechanism of action distinguishes etofenamate from many other NSAIDs that exclusively inhibit cyclooxygenase .

Clinical Applications

Clinical studies have demonstrated that topical etofenamate formulations (5-10% concentration) effectively improve pain and reduce inflammation in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases. Research indicates that etofenamate has superior efficacy compared to some other topical NSAIDs, such as 1% indomethacin and 1% diclofenac, and comparable efficacy to 2.5% ketoprofen gel and 2% ketorolac gel .

In one clinical study, etofenamate treatment resulted in significantly reduced spontaneous pain (64% reduction after 7 days) compared with indomethacin treatment (approximately 25% reduction). Pain on mobilization was reduced by 56% with etofenamate versus 31% with indomethacin after 7 days of treatment .

Deuterium Labeling in Pharmaceutical Research

Principles and Applications

Deuterium (²H or D) is a stable isotope of hydrogen that contains one proton and one neutron in its nucleus, giving it approximately twice the mass of ordinary hydrogen. The incorporation of deuterium atoms into pharmaceutical compounds creates molecules that are virtually identical in chemical behavior to their non-deuterated counterparts but can be distinguished by mass spectrometry and other analytical techniques .

The strategic use of deuterium labeling in compounds like Etofenamate-d4 Palmitate offers several advantages in pharmaceutical research:

  • Enhanced analytical sensitivity and specificity in mass spectrometry

  • Improved signal-to-noise ratios in quantitative analyses

  • Ability to distinguish between endogenous and exogenous compounds

  • Facilitated metabolite identification

  • Precise quantification in complex biological matrices

Applications in Metabolic Studies

Deuterated compounds serve as valuable tracers in metabolic studies. The incorporation of four deuterium atoms in Etofenamate-d4 Palmitate creates a distinct mass shift that can be readily detected and quantified using mass spectrometry. This property enables researchers to track the compound's metabolism, distribution, and elimination pathways with high precision .

In phospholipid metabolism studies, deuterated compounds have been used to separately examine the contribution of each phospholipid biosynthetic pathway and compare newly synthesized phospholipid pools to total phospholipid pools. For example, researchers have utilized D4-ethanolamine, D9-choline, and D3-methionine to label and track specific phospholipid biosynthetic pathways .

Applications of Etofenamate-d4 Palmitate

Analytical Reference Standard

A primary application of Etofenamate-d4 Palmitate is as an analytical reference standard for the quantification of etofenamate palmitate in pharmaceutical formulations and biological samples. The deuterium labeling provides an internal standard that closely mimics the chemical behavior of the analyte while being distinguishable by mass spectrometry .

Metabolic and Pharmacokinetic Studies

Etofenamate-d4 Palmitate serves as a valuable tool in metabolic and pharmacokinetic studies investigating:

  • Absorption and distribution patterns of topical etofenamate formulations

  • Metabolism of etofenamate and its derivatives

  • Tissue-specific accumulation and clearance

  • Pharmacokinetic differences between various etofenamate formulations

The deuterium labeling enables researchers to distinguish the administered compound from endogenous metabolites, facilitating precise tracking of the compound's fate in biological systems .

Stable Isotope Tracer Studies

Stable isotope-labeled compounds like Etofenamate-d4 Palmitate provide critical information about rates of lipid production, absorption, transport, and utilization by various tissues. These studies can reveal quantitative information about:

  • Adipose tissue lipolysis and free fatty acid appearance in plasma

  • Fatty acid tissue uptake and oxidation

  • Hepatic very low-density lipoprotein triglyceride secretion

  • Other metabolic pathways involved in lipid metabolism

Comparative Analysis of Deuterated Etofenamate Derivatives

Several deuterated derivatives of etofenamate have been developed for research purposes. Table 2 presents a comparison of Etofenamate-d4 Palmitate with other related compounds.

Table 2: Comparison of Deuterated Etofenamate Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
Etofenamate-d4C18H14D4F3NO4373.36Base tetradeuterated compound
Etofenamate-d4 PalmitateC34D4H44F3NO5611.769Contains palmitic acid (C16) ester
Etofenamate-d4 MyristateC32H40D4F3NO5583.72Contains myristic acid (C14) ester
Etofenamate-d4 StearateC36H48D4F3NO5639.82Contains stearic acid (C18) ester

The various fatty acid ester modifications (palmitate, myristate, stearate) offer different degrees of lipophilicity, potentially affecting properties such as membrane permeability, tissue distribution, and pharmacokinetic profiles .

Research Applications in Drug Delivery Systems

Recent developments in drug delivery systems for etofenamate compounds suggest potential applications for Etofenamate-d4 Palmitate in evaluating novel formulation strategies. Research on microemulsions containing etofenamate has demonstrated enhanced skin permeation and anti-inflammatory activity .

These microemulsion formulations showed significant anti-inflammatory effects in experimental models, with inhibition of nitrite production in LPS-induced RAW 264.7 macrophages. The optimized formulation (designated M2 ETF in the research) exhibited 73.7% nitrite inhibition, which was higher than the reference drug indomethacin (57.6%) .

Etofenamate-d4 Palmitate could serve as a valuable tool in evaluating such formulations, allowing precise tracking of the drug's distribution, penetration, and metabolism following topical application.

Future Research Directions

Unexplored Applications

Future research involving Etofenamate-d4 Palmitate may explore:

  • Comparative pharmacokinetic studies between different etofenamate formulations

  • Investigation of tissue-specific distribution patterns

  • Development of improved analytical methods for detecting etofenamate metabolites

  • Understanding the role of fatty acid esterification in modulating the efficacy of topical NSAID formulations

Methodological Advancements

Ongoing advancements in mass spectrometry techniques, including high-resolution mass spectrometry and imaging mass spectrometry, may further enhance the utility of deuterated compounds like Etofenamate-d4 Palmitate in pharmaceutical research. These technologies could enable spatial mapping of drug distribution in tissues and more sensitive detection of minor metabolites .

Clinical Implications

While Etofenamate-d4 Palmitate itself is primarily a research tool rather than a therapeutic agent, insights gained from studies utilizing this compound may inform the development of improved etofenamate formulations with enhanced efficacy, tissue penetration, and safety profiles .

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